molecular formula C20H17N3O2 B5841327 N-Benzhydryl-N'-(2-pyridylcarbonyl)urea CAS No. 171258-70-1

N-Benzhydryl-N'-(2-pyridylcarbonyl)urea

Cat. No.: B5841327
CAS No.: 171258-70-1
M. Wt: 331.4 g/mol
InChI Key: VGRFFFIIBURSEZ-UHFFFAOYSA-N
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Description

N-Benzhydryl-N'-(2-pyridylcarbonyl)urea is a urea derivative featuring a benzhydryl (diphenylmethyl) group attached to one nitrogen atom and a 2-pyridylcarbonyl moiety on the adjacent nitrogen. Urea derivatives are widely utilized in agrochemical and pharmaceutical research due to their ability to engage in hydrogen bonding, which enhances target binding and bioactivity.

Properties

IUPAC Name

N-(benzhydrylcarbamoyl)pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O2/c24-19(17-13-7-8-14-21-17)23-20(25)22-18(15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-14,18H,(H2,22,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGRFFFIIBURSEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)NC(=O)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30937951
Record name N-{[(Diphenylmethyl)imino](hydroxy)methyl}pyridine-2-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30937951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

171258-70-1
Record name 2-Pyridinecarboxamide, N-(((diphenylmethyl)amino)carbonyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0171258701
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-{[(Diphenylmethyl)imino](hydroxy)methyl}pyridine-2-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30937951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzhydryl-N’-(2-pyridylcarbonyl)urea typically involves the reaction of benzhydrylamine with pyridine-2-carbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified through recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

Industrial production of N-Benzhydryl-N’-(2-pyridylcarbonyl)urea follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-Benzhydryl-N’-(2-pyridylcarbonyl)urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the benzhydryl or pyridylcarbonyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ether.

    Substitution: Various nucleophiles such as amines, alcohols, or thiols; reactions are conducted in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzhydryl ketones or pyridylcarbonyl derivatives, while reduction can produce benzhydryl alcohols or amines.

Scientific Research Applications

N-Benzhydryl-N’-(2-pyridylcarbonyl)urea has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases. It may act as a lead compound for the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials. It can be used as a precursor for the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of N-Benzhydryl-N’-(2-pyridylcarbonyl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares substituents, molecular features, and applications of N-Benzhydryl-N'-(2-pyridylcarbonyl)urea with structurally related urea derivatives:

Compound Name Substituents Key Functional Groups Primary Use Reference
This compound Benzhydryl, 2-pyridylcarbonyl Urea, aromatic rings Hypothesized pesticide/pharma Inferred
Cumyluron (N-((2-chlorophenyl)methyl)-N'-(1-methyl-1-phenylethyl)urea) 2-Chlorophenylmethyl, cumyl (1-methyl-1-phenylethyl) Urea, chlorinated aryl Herbicide
Pencycuron (N-((4-chlorophenyl)methyl)-N-cyclopentyl-N'-phenylurea) 4-Chlorophenylmethyl, cyclopentyl, phenyl Urea, chlorinated aryl Fungicide
Thiadiazolyl urea (CAS 34014-18-1) 5-(tert-butyl)-1,3,4-thiadiazol-2-yl, dimethyl Urea, thiadiazole ring Agrochemical research
N-Benzhydryl-N,N-bis(cyanomethyl)amine Benzhydryl, bis(cyanomethyl) Tertiary amine, nitrile groups Synthetic intermediate
Key Observations:
  • Substituent Impact on Bioactivity : Chlorinated aryl groups (e.g., in cumyluron and pencycuron) are associated with pesticidal activity, likely due to enhanced electrophilicity and resistance to metabolic degradation. The pyridylcarbonyl group in the target compound may offer similar advantages while improving water solubility .
  • Heterocyclic Moieties : The 2-pyridylcarbonyl group contrasts with the thiadiazole ring in CAS 34014-18-1. Pyridine rings are electron-deficient, facilitating π-π stacking with biological targets, whereas thiadiazoles contribute to redox activity and stability .
  • Benzhydryl vs.

Spectroscopic and Physicochemical Properties

While spectral data for this compound is unavailable, analogs provide benchmarks:

  • N-Benzhydryl-N,N-bis(cyanomethyl)amine (): Exhibits distinct ¹H-NMR signals at δ 3.64 (s, 4H, CH₂CN) and δ 7.47 (d, 4H, aromatic), reflecting cyanomethyl and benzhydryl protons. The target compound’s pyridylcarbonyl group would likely show deshielded carbonyl signals (~δ 160-170 ppm in ¹³C-NMR) and aromatic pyridine peaks near δ 8.0-8.5 ppm .
  • Thiadiazolyl Urea () : The tert-butyl group generates a singlet at ~δ 1.4 ppm in ¹H-NMR, absent in the target compound. Instead, the pyridyl group would introduce splitting patterns characteristic of ortho-protons on pyridine .

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